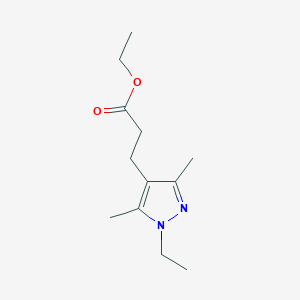![molecular formula C20H21FN2O B2697948 (2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one CAS No. 329779-87-5](/img/structure/B2697948.png)
(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one is a chemical compound with potential applications in scientific research. It is also known as FPPP and is classified as a piperazine derivative. FPPP is a psychoactive drug that acts as a stimulant and has been found to have potential therapeutic effects in the treatment of certain neurological disorders.
Mecanismo De Acción
FPPP acts by inhibiting the reuptake of dopamine and increasing the release of serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn results in a stimulant effect. FPPP also has an affinity for certain receptors in the brain, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
FPPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to a stimulant effect. FPPP has also been found to increase heart rate and blood pressure, and can cause vasoconstriction. In addition, FPPP has been shown to have potential neuroprotective effects and may be useful in the treatment of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPPP in lab experiments is its potential therapeutic effects in the treatment of neurological disorders. FPPP may also be useful as a tool for studying the mechanisms of action of psychoactive drugs. However, one limitation of using FPPP is its potential for abuse and addiction. FPPP is a psychoactive drug and should be handled with caution in lab settings.
Direcciones Futuras
There are a number of potential future directions for research involving FPPP. One area of interest is the potential therapeutic effects of FPPP in the treatment of Parkinson's disease and other neurological disorders. Another area of interest is the development of new psychoactive drugs based on the structure of FPPP. Additionally, further research is needed to fully understand the mechanisms of action of FPPP and its effects on the brain and body.
Métodos De Síntesis
The synthesis of FPPP involves the reaction of 4-fluorophenylpiperazine with 3-methylacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile and typically requires refluxing for several hours. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
FPPP has been used in scientific research as a tool for studying the mechanisms of action of psychoactive drugs. It has been found to act as a dopamine reuptake inhibitor and a serotonin releasing agent, similar to other stimulants such as amphetamine and cocaine. FPPP has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-16-3-2-4-17(15-16)5-10-20(24)23-13-11-22(12-14-23)19-8-6-18(21)7-9-19/h2-10,15H,11-14H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUKOCQYJDHLBI-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)




![{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2697878.png)
![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)


![N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2697886.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)